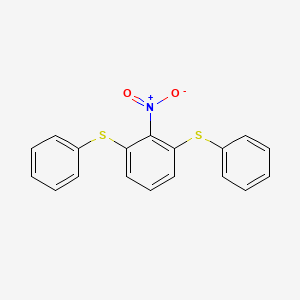
Benzene, 2-nitro-1,3-bis(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-nitro-1,3-bis(phenylthio)- is a useful research compound. Its molecular formula is C18H13NO2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-nitro-1,3-bis(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-nitro-1,3-bis(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Benzene, 2-nitro-1,3-bis(phenylthio)- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities.
Antimicrobial Activity
Research indicates that compounds derived from 2-nitroaniline structures exhibit substantial antibacterial and antifungal properties. For instance, derivatives of 2-nitro-5-(phenylthio)-anilines have been explored for their potential against pathogens like Staphylococcus aureus and Candida albicans .
Case Study:
A study demonstrated that modifications to the phenylthio group significantly enhanced the antimicrobial efficacy of the compounds. The introduction of halogenated substituents increased the antibacterial activity against Gram-positive bacteria .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Nitro-5-(phenylthio)-aniline | Antibacterial | 20-28 | |
| Halogenated derivatives | Antifungal | 32-42 |
Agrochemicals
The compound is also utilized in the development of herbicides and pesticides. Its derivatives can act as effective agents in agricultural applications.
Herbicide Development
The synthesis of 2-nitro-5-(phenylthio)-anilines has been linked to herbicide formulations. These compounds are beneficial for controlling unwanted vegetation and promoting crop yield.
Case Study:
A patent describes methods for synthesizing these compounds effectively, achieving high yields and purities suitable for agricultural use . The process involves reacting thiophenols with nitroanilines under controlled conditions to produce active herbicidal agents.
| Process Step | Conditions | Yield (%) |
|---|---|---|
| Reaction with thiophenol | 40-100°C, 3-12 bar | >92% |
| Precipitation from water | N/A | >95% |
Chemical Synthesis
Benzene, 2-nitro-1,3-bis(phenylthio)- is pivotal in synthetic organic chemistry as a precursor for various chemical transformations.
Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex structures through various reactions such as nucleophilic substitutions and cycloadditions.
Case Study:
Research has shown that benzene derivatives can undergo multiple functional group transformations, leading to the formation of new pharmacologically active compounds . This versatility makes it a valuable building block in drug design.
Computational Chemistry
Recent advancements in computational tools have allowed for the prediction of the physicochemical properties of benzene derivatives, including Benzene, 2-nitro-1,3-bis(phenylthio)-.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the biological activity based on chemical structure variations. This approach aids in optimizing lead compounds for better efficacy and reduced toxicity .
Data Table: QSAR Predictions
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility (mg/L) | 150 |
| Toxicity (EC50) | >100 µg/mL |
Propriétés
Numéro CAS |
98119-89-2 |
|---|---|
Formule moléculaire |
C18H13NO2S2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-nitro-1,3-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C18H13NO2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H |
Clé InChI |
GOMALWQZYLKPKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















